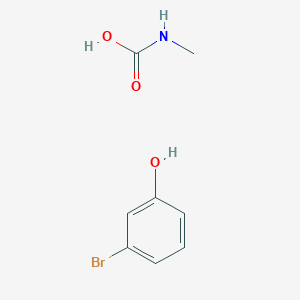
Phenol, 3-bromo-, methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-bromo-, methylcarbamate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of phenol where a bromine atom is substituted at the 3-position of the benzene ring, and a methylcarbamate group is attached to the hydroxyl group of phenol. This compound is known for its reactivity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Phenol: The compound can be synthesized by the bromination of phenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Methylcarbamate Formation: The brominated phenol is then reacted with methyl isocyanate to form the methylcarbamate derivative. This reaction is usually performed under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors and controlled reaction environments to ensure consistent product quality. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylcarbamate phenol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions.
Major Products Formed:
Quinones: Oxidation can lead to the formation of quinones, which are important intermediates in organic synthesis.
Reduced Derivatives: Reduction reactions produce 3-methylcarbamate phenol, which has different chemical properties and applications.
科学的研究の応用
Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
類似化合物との比較
Phenol, 3-bromo-, methylcarbamate is similar to other bromophenol derivatives, such as Phenol, 4-bromo-, methylcarbamate. its unique position of the bromine atom at the 3-position and the presence of the methylcarbamate group make it distinct in terms of reactivity and applications. Other similar compounds include:
Phenol, 4-bromo-, methylcarbamate
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate
特性
IUPAC Name |
3-bromophenol;methylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOWGHKEAKMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)O.C1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













